molecular formula C17H14ClN3O2 B13444312 7-Acetamido-d3 Clonazepam

7-Acetamido-d3 Clonazepam

货号: B13444312
分子量: 330.8 g/mol
InChI 键: CSSPKOOFFDJUJC-FIBGUPNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Acetamido-d3 Clonazepam: is a deuterated derivative of clonazepam, a well-known benzodiazepineIt is primarily used in research settings, particularly in studies involving drug metabolism and pharmacokinetics .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetamido-d3 Clonazepam involves the reduction of clonazepam to 7-amino-clonazepam, followed by acetylation to form 7-acetamido-clonazepam. The reduction step typically employs a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The acetylation step involves the use of acetic anhydride (Ac2O) in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Metabolic Reactions

7-Acetamido-d3 Clonazepam undergoes enzymatic transformations similar to its parent compound, clonazepam, but with isotopic distinctions that facilitate metabolic tracing:

Key Metabolic Pathways:

Reaction TypeEnzymes InvolvedProducts Formed
Nitroreduction CYP3A4 (Cytochrome P450 3A4)7-Amino-d3 Clonazepam
Acetylation NAT2 (N-acetyltransferase 2)This compound
Hydroxylation CYP3A43-Hydroxy-d3 Clonazepam
  • Nitroreduction : CYP3A4 reduces the nitro group (-NO₂) to an amine (-NH₂), forming 7-amino-d3 clonazepam. This step is critical for subsequent acetylation .

  • Acetylation : NAT2 transfers an acetyl group (-COCH₃) to the amine, producing this compound. This reaction is influenced by genetic polymorphisms in NAT2, leading to variability in metabolite levels .

  • Hydroxylation : Occurs at the C-3 position but is less significant compared to reduction and acetylation .

Enzymatic Interactions

The metabolism of this compound is tightly regulated by enzymatic activity and genetic factors:

CYP3A4 and NAT2 Polymorphisms:

  • CYP3A4 Expression : Patients with normal/high CYP3A4 expression exhibit faster nitroreduction, leading to higher plasma concentrations of 7-amino-d3 clonazepam. Low CYP3A4 expressers require lower clonazepam doses to achieve therapeutic effects .

  • NAT2 Acetylator Phenotype :

    • Slow acetylators accumulate higher levels of this compound due to reduced acetylation efficiency.

    • Rapid acetylators show quicker conversion to inactive metabolites, minimizing accumulation .

Synthetic Routes

While direct synthesis methods for this compound are not explicitly detailed, its production likely involves deuterium incorporation during precursor synthesis. A related pathway for non-deuterated 7-amino-clonazepam includes:

  • Oxidative Coupling :

    • Reactant: 2-cyano-4-nitroaniline + 2-chlorobenzeneboronic acid.

    • Catalyst: Pd(TFA)₂ with ligands.

    • Product: Intermediate I (yield: 95%) .

  • Amidation :

    • Intermediate I reacts with acyl halides to form Intermediate II .

  • Reduction and Acetylation :

    • Intermediate II undergoes nitroreduction to 7-amino-d3 clonazepam, followed by acetylation to yield this compound .

Comparative Pharmacokinetics

The deuterated form’s pharmacokinetics mirror clonazepam’s but with enhanced traceability:

ParameterClonazepamThis compound
Half-life 19–60 hours Similar, with isotopic tracing
Protein Binding 85% Comparable
Primary Metabolite 7-Amino-clonazepamThis compound
Enzymatic Sensitivity CYP3A4/NAT2 Identical, with deuterium stability

作用机制

7-Acetamido-d3 Clonazepam, like clonazepam, acts as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors. It enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability. This mechanism is responsible for its anxiolytic, anticonvulsant, and sedative effects .

相似化合物的比较

    Clonazepam: The parent compound, used primarily for its anticonvulsant and anxiolytic properties.

    7-Amino-clonazepam: A metabolite of clonazepam, formed by the reduction of the nitro group.

    3-Hydroxy-clonazepam: Another metabolite formed by hydroxylation.

Uniqueness: 7-Acetamido-d3 Clonazepam is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic studies. The presence of deuterium atoms helps in tracking the compound in biological systems without interference from endogenous substances .

生物活性

7-Acetamido-d3 Clonazepam is a deuterated derivative of clonazepam, a widely used benzodiazepine. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes current research findings, pharmacokinetic data, and case studies related to the biological activity of this compound.

Molecular Characteristics:

PropertyValue
Molecular FormulaC15H12D3N3O2
Molecular Weight273.35 g/mol
IUPAC Name7-Acetamido-1-methyl-5-phenyl-1H-benzodiazepine-2,4(3H)-dione
CAS Number1330166-04-5

This compound functions primarily as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). The presence of the acetylamido group modifies its binding affinity and pharmacokinetics compared to its parent compound, clonazepam.

Research indicates that the metabolite 7-amino-clonazepam may also play a role in modulating GABA-A receptor activity as a partial agonist, which can influence the overall pharmacological response in patients .

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant variability based on genetic factors affecting drug metabolism. Key parameters include:

  • Absorption: Rapid absorption post-oral administration with high bioavailability (>80%).
  • Peak Plasma Concentration (Cmax): Approximately 13 ng/mL.
  • Time to Reach Maximum Concentration (Tmax): About 3 hours post-dose.
  • Elimination Half-Life (t1/2): Ranges from 30 to 40 hours, allowing for once-daily dosing in many cases .

Efficacy and Therapeutic Uses

This compound is primarily investigated for its anxiolytic, anticonvulsant, and sedative properties. It has been shown to be effective in treating conditions such as:

  • Seizure Disorders: Like other benzodiazepines, it is utilized in managing seizures due to its rapid onset and prolonged action.
  • Panic Disorders: Exhibits efficacy in alleviating panic attacks and associated anxiety symptoms.

Adverse Effects

Despite its therapeutic benefits, this compound can lead to various side effects typical of benzodiazepines:

  • Drowsiness
  • Dizziness
  • Confusion
  • Risk of dependence and withdrawal symptoms upon discontinuation .

Personalized Therapy Adjustments

A study involving psychiatric patients indicated that genetic variations in CYP3A4 expression significantly influenced plasma concentrations of clonazepam and its metabolites, including 7-amino-clonazepam. Patients with normal CYP3A4 expression required higher doses for therapeutic effect compared to those with low expression levels. This finding underscores the importance of personalized medicine in optimizing clonazepam therapy .

Clinical Observations

In clinical settings, patients exhibiting high levels of 7-amino-clonazepam often reported increased withdrawal symptoms, suggesting that monitoring metabolite levels could inform treatment adjustments and minimize adverse effects .

属性

分子式

C17H14ClN3O2

分子量

330.8 g/mol

IUPAC 名称

N-[5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-7-yl]-2,2,2-trideuterioacetamide

InChI

InChI=1S/C17H14ClN3O2/c1-10(22)20-11-6-7-15-13(8-11)17(19-9-16(23)21-15)12-4-2-3-5-14(12)18/h2-8H,9H2,1H3,(H,20,22)(H,21,23)/i1D3

InChI 键

CSSPKOOFFDJUJC-FIBGUPNXSA-N

手性 SMILES

[2H]C([2H])([2H])C(=O)NC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3Cl

规范 SMILES

CC(=O)NC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。